5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one
Description
This compound features a bromo-substituted indolinone core conjugated to a 2-thioxothiazolidin-4-one ring. The indolinone moiety is substituted with a bromine atom at position 5 and an ethyl group at position 1, while the thiazolidinone ring carries an isopropyl group at position 2. Synthesis typically involves condensation reactions between substituted indolinones and thiazolidinone precursors, with characterization via NMR, IR, and mass spectrometry .
Properties
CAS No. |
617697-78-6 |
|---|---|
Molecular Formula |
C16H15BrN2O2S2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-4-18-11-6-5-9(17)7-10(11)12(14(18)20)13-15(21)19(8(2)3)16(22)23-13/h5-8H,4H2,1-3H3/b13-12- |
InChI Key |
XTPMNHZXGJNZFO-SEYXRHQNSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Ethyl-2-oxoindoline
1-Ethyl-2-oxoindoline is synthesized via N-alkylation of isatin (indoline-2,3-dione) using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours. The product is isolated via aqueous workup and recrystallization from ethanol, yielding a pale-yellow solid.
Bromination at Position 5
Electrophilic bromination introduces the bromo substituent at the 5-position of the indolinone. Using N-bromosuccinimide (NBS) in acetic acid under reflux (120°C, 6 hours) achieves regioselective bromination. The reaction mechanism involves the generation of a bromonium ion intermediate, which attacks the electron-rich para position relative to the oxo group. The crude product, 5-bromo-1-ethyl-2-oxoindoline, is purified via column chromatography (silica gel, hexane/ethyl acetate).
The introduction of an aldehyde group at position 3 is critical for subsequent condensation reactions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction employs phosphorus oxychloride (POCl₃) and DMF to generate the formylating agent. 5-Bromo-1-ethyl-2-oxoindoline is treated with POCl₃ (1.2 equiv) and DMF (2 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. After 4 hours, the reaction is quenched with ice-water, yielding 5-bromo-1-ethyl-3-formyl-2-oxoindoline. This intermediate is isolated as a bright yellow solid (mp 180–182°C) with >90% purity after recrystallization from methanol.
Knoevenagel Condensation with Thioxothiazolidinone
The conjugation of the indolinone aldehyde with the thioxothiazolidinone moiety is achieved via a Knoevenagel condensation.
Synthesis of 3-Isopropyl-2-thioxothiazolidin-4-one
The thioxothiazolidinone ring is prepared by cyclizing 3-isopropylamine with carbon disulfide (CS₂) in the presence of ethyl chloroacetate. The reaction proceeds in ethanol under reflux (78°C, 8 hours), yielding the thioxothiazolidinone as a white crystalline solid.
Catalytic Knoevenagel Reaction
The condensation of 5-bromo-1-ethyl-3-formyl-2-oxoindoline with 3-isopropyl-2-thioxothiazolidin-4-one is catalyzed by InCl₃ (5 mol%) in acetic anhydride at 80°C. The reaction mechanism involves the formation of a geminal diacetate intermediate, which enhances the electrophilicity of the aldehyde. After 6 hours, the product is precipitated by adding ice-water, filtered, and purified via silica gel chromatography (eluent: chloroform/methanol 9:1).
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| InCl₃ | Ac₂O | 80 | 6 | 78 |
| Piperidine | Ethanol | 70 | 12 | 45 |
| ZnCl₂ | Toluene | 110 | 8 | 32 |
Alternative Multi-Component Synthesis
A one-pot multi-component reaction offers a streamlined approach to the target compound.
Reaction Design
Combining 5-bromo-1-ethyl-3-formyl-2-oxoindoline, thiourea, and ethyl acetoacetate in the presence of ammonium acetate generates the thioxothiazolidinone ring in situ. The reaction proceeds via a cascade mechanism involving imine formation, cyclization, and tautomerization.
Procedure and Yield
In ethanol at 60°C, the aldehyde (1 equiv), thiourea (1.2 equiv), and ethyl acetoacetate (1 equiv) are stirred with ammonium acetate (2 equiv) for 24 hours. The product is isolated in 65% yield after recrystallization from dichloromethane/hexane.
Purification and Characterization
Chromatographic Purification
Crude product is purified using flash chromatography (silica gel, gradient elution with hexane/ethyl acetate). The target compound elutes at Rf = 0.4 (TLC, hexane/ethyl acetate 7:3).
Spectroscopic Analysis
-
¹H NMR (500 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.52 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.02 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 4.12 (q, J = 7.1 Hz, 2H, NCH₂), 7.25 (d, J = 8.3 Hz, 1H, Ar-H), 7.89 (s, 1H, CH=C), 8.02 (dd, J = 8.3, 2.1 Hz, 1H, Ar-H), 8.45 (d, J = 2.1 Hz, 1H, Ar-H).
-
IR (KBr): 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, which may require controlled temperatures and specific solvents to optimize yields. Advanced techniques such as continuous flow synthesis and catalytic systems are often employed to enhance production efficiency.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one exhibit antimicrobial activities. The structural features of these compounds allow them to interact with various biological targets, potentially modulating enzyme activities or inhibiting microbial growth .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may serve as effective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Compounds within this structural class have shown promising in vitro inhibitory activity against COX-II, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
The unique structure of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one positions it as a candidate for anticancer drug development. Studies have highlighted the importance of indole derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indolinone Core
Halogen Substitutions
- The fluorine atom’s electronegativity may influence binding interactions in biological targets .
- 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one (Compound B): The chloro substituent provides intermediate electronegativity compared to bromo/fluoro groups. The additional hydroxyphenylimino group introduces hydrogen-bonding capabilities, which could improve solubility .
Alkyl Chain Modifications
Heterocyclic System Variations
- (Z)-5-((2-(4-Benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one (Compound D): Replacing the indolinone with a pyrido-pyrimidinone introduces a fused bicyclic system. The benzylpiperazinyl group adds basicity and conformational flexibility, which may improve binding to charged targets (e.g., GPCRs) .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight | logP* | Halogen | Key Substituents | Heterocyclic Core |
|---|---|---|---|---|---|
| Target | ~393.3 | ~3.1 | Br | 1-Ethyl, 3-Isopropyl | Indolinone-Thiazolidinone |
| A | ~318.3 | ~2.5 | F | 1,3-Dimethyl | Indole-Imidazolidinone |
| B | ~405.8 | ~2.8 | Cl | 4-Hydroxyphenylimino | Indolinone-Thiazolidinone |
| C | 467.4 | ~3.5 | Br | 1-Butyl, 3-Pentyl | Indolinone-Thiazolidinone |
| D | 519.7 | ~2.7 | None | 4-Benzylpiperazinyl | Pyrido-Pyrimidinone-Thiazolidinone |
*Estimated based on structural analogs .
- Solubility: Compounds with polar groups (e.g., Compound B’s hydroxyphenylimino) exhibit higher aqueous solubility, whereas alkylated derivatives (Compound C) favor lipid membranes.
- Metabolic Stability : Fluorinated analogs (Compound A) may resist oxidative metabolism, while piperazinyl-containing compounds (Compound D) could undergo N-dealkylation .
Biological Activity
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by relevant studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₇BrN₂O₂S₂
- Molecular Weight : 437.37 g/mol
- CAS Number : 617697-73-1
The structure features a thioxothiazolidine moiety linked to an indole derivative, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one exhibit notable antimicrobial properties. Studies have shown that thiazolidinones can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Effects
Several studies have investigated the anticancer potential of thiazolidinone derivatives. The compound has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, a study demonstrated that similar thiazolidinone derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting a promising avenue for therapeutic development.
Anti-inflammatory Properties
Compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one may reduce inflammation in various models, potentially benefiting conditions like arthritis or other inflammatory diseases.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolidinones, including derivatives similar to the compound . Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .
- Anticancer Investigation : In vitro studies conducted on human cancer cell lines demonstrated that thiazolidinone derivatives could effectively induce apoptosis via mitochondrial pathways. The compound was shown to downregulate Bcl-2 and upregulate Bax expression, leading to increased cytochrome c release from mitochondria .
- Inflammation Model : Experimental models using lipopolysaccharide (LPS)-induced inflammation in rats showed that administration of similar thioxothiazolidin compounds significantly reduced levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory effect .
Data Summary
| Biological Activity | Test Subject | Result |
|---|---|---|
| Antimicrobial | S. aureus | Significant inhibition |
| E. coli | Significant inhibition | |
| Anticancer | MCF-7 | Induced apoptosis |
| HeLa | Induced apoptosis | |
| Anti-inflammatory | Rat model | Reduced TNF-alpha & IL-6 |
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
The synthesis typically involves two key steps:
Bromination of 2-oxo-1H-indole to yield 5-bromo-2-oxo-1H-indole.
Knoevenagel condensation between the brominated indole and 3-isopropyl-2-thioxothiazolidin-4-one.
- Reaction conditions : Ethanol or methanol as solvents, reflux temperature (~80°C), and a base catalyst (e.g., piperidine or sodium acetate) .
- Yield optimization : Sodium acetate in acetic acid under reflux for 2.5–3 hours is reported to produce precipitates that are recrystallized from acetic acid for purification .
Q. How is the compound purified post-synthesis, and what analytical methods confirm its structure?
- Purification : Recrystallization using acetic acid or column chromatography for higher-purity isolates .
- Characterization :
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- FT-IR to identify functional groups like C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine substitution) influence biological activity?
- Bromine’s role : Enhances electron-withdrawing effects, stabilizing the conjugated system and improving interactions with enzyme active sites (e.g., kinase inhibition) .
- Comparative studies : Chloro or methyl analogs show reduced activity due to weaker electronic effects. For example, brominated derivatives exhibit 2–3× higher inhibitory potency against cancer cell lines compared to non-halogenated analogs .
Q. What methodologies are used to study its enzyme inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., ATPase activity for kinase inhibition).
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding affinities to targets like CDK1 or GSK3β, leveraging the compound’s planar structure for π-π stacking and hydrogen bonding .
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to purified proteins .
Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?
- DoE (Design of Experiments) : Statistically vary parameters like solvent polarity (ethanol vs. DMF), catalyst concentration (0.1–0.3 mol%), and temperature (60–100°C) to identify optimal settings .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction times by 30–50% compared to batch methods .
Q. How to address discrepancies in reported biological activities across studies?
- Control experiments : Validate assay conditions (e.g., pH, co-solvents) that may alter compound stability.
- Structural analogs : Compare activity trends across halogenated (Br, Cl) and alkylated (ethyl, isopropyl) derivatives to isolate substituent effects .
Key Considerations for Researchers
- Stereochemical control : The (Z)-configuration is critical for bioactivity; monitor via NOESY NMR to avoid isomerization .
- Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies due to potential hepatotoxicity from thioxothiazolidinone moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
